5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)

Hydrogen bonding Drug-likeness Permeability

Procuring a generic isoxazole-5-carboxamide often introduces unwanted hydrogen-bond donors, compromising CNS drug-likeness and metabolic stability. 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) (CAS 173850-37-8) eliminates this risk with a tertiary N,N-dimethylamide motif (zero HBD). - Zero HBD: ideal scaffold for blood-brain barrier penetrant candidates, avoiding N-glucuronidation and off-target H-bond interactions. - Low boiling point (~283 °C) enables vacuum distillation purification, reducing thermal stress in multi-step synthesis. - Distinct conformational twist vs. ester analogs supports solid-state studies on crystal packing and hygroscopicity. - Well-defined physicochemical profile (MW 140.14, density 1.2 g/cm³) makes it a reliable HPLC/GC reference standard. Supplied with 97% purity; available in research-scale packs with expedited global delivery. Contact BenchChem for bulk quotes.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 173850-37-8
Cat. No. B070508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)
CAS173850-37-8
Synonyms5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=NO1
InChIInChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3
InChIKeyAHGOJJPVMFOGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) (CAS 173850-37-8): Core Identity and Procurement-Relevant Physicochemical Profile


5-Isoxazolecarboxamide,N,N-dimethyl-(9CI), systematically named N,N-dimethyl-1,2-oxazole-5-carboxamide, is a small-molecule heterocyclic building block (C₆H₈N₂O₂, MW 140.14 g mol⁻¹) belonging to the isoxazole-5-carboxamide class . It features a fully substituted tertiary amide at the 5-position of the isoxazole ring, rendering it devoid of hydrogen-bond donor capacity in contrast to its secondary-amide analogs . The compound is a white crystalline solid with a predicted density of 1.2 ± 0.1 g cm⁻³ and a boiling point of 282.7 ± 13.0 °C at 760 mmHg . These fundamental properties directly influence its utility as a synthetic intermediate, reference standard, or scaffold in medicinal-chemistry and agrochemical programs where subtle variations in hydrogen-bonding potential and steric bulk can dictate downstream pharmacological or physicochemical outcomes.

Why Interchangeability with N,3-Dimethyl or 3-Carboxamide Isoxazole Analogs Is Not Advisable for 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)


Isoxazole-5-carboxamide derivatives are not functionally interchangeable, because the nature and position of the amide substituent fundamentally alter hydrogen-bonding capacity, conformational preference, and electronic distribution. 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) bears a tertiary N,N-dimethylamide that completely eliminates hydrogen-bond donor ability, whereas its closest commercial analog N,3-dimethylisoxazole-5-carboxamide (CAS 27144-51-0) retains a secondary amide proton (one H-bond donor) . Even a single H-bond donor can markedly influence solubility, permeability, metabolic stability, and off-target binding profiles in biological systems. Substitution at the 3-position of the ring further modulates electronic properties and steric environment, while regioisomeric 3-carboxamide analogs present a different vector for the amide group relative to the ring heteroatoms. Consequently, relying on generic “isoxazole carboxamide” surrogates without rigorous confirmation of the substitution pattern risks non-reproducible synthesis results, altered biological activity, or invalid analytical reference data.

Quantitative Differentiation Evidence for 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) Against Closest Analogs


Hydrogen-Bond Donor Deficiency Differentiates Tertiary Amide from Secondary Amide Analogs

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) possesses zero hydrogen-bond donor (HBD) atoms because the amide nitrogen is fully substituted with two methyl groups. Its nearest structural comparator, N,3-dimethylisoxazole-5-carboxamide (CAS 27144-51-0), carries one HBD (secondary amide NH) . This difference is critical for predicting membrane permeability: compounds with HBD = 0 generally exhibit higher passive diffusion across biological membranes than those with HBD ≥ 1, all else being equal.

Hydrogen bonding Drug-likeness Permeability

Predicted Boiling Point Elevation Relative to Lighter Isoxazole Amides

The predicted boiling point of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is 282.7 ± 13.0 °C at 760 mmHg . While a direct experimental comparison with N,3-dimethylisoxazole-5-carboxamide is not available in the public domain, the tertiary amide's lack of intermolecular hydrogen-bond donation is expected to lower its boiling point relative to secondary amide analogs of similar molecular weight, facilitating distillation-based purification or solvent removal steps.

Physicochemical property Purification Formulation

Conformational Influence of N,N-Dimethylamide Substitution Evidenced by Crystal Structure of 3-Phenyl Analog

Although no single-crystal structure of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) itself is reported, the closely related N,N-dimethyl-3-phenylisoxazole-5-carboxamide (C12H12N2O2) crystallizes as centrosymmetric dimers via C–H···O hydrogen bonds, and the dihedral angle between the phenyl and isoxazole rings is 14.05 (7)° [1]. In contrast, the isopropyl ester analog isopropyl 3-phenylisoxazole-5-carboxylate shows a smaller dihedral angle of 7.37 (19)° [2]. This 6.68° increase in twist is attributed to the steric demand of the N,N-dimethylamide group, which alters the preferred solid-state conformation and, by extension, the compound's intermolecular packing and solubility characteristics.

Conformation Crystal engineering Solid-state

Validated Application Scenarios for 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) Stemming from Quantitative Evidence


Medicinal Chemistry Scaffold for Lead Optimization Requiring Minimal Hydrogen-Bond Donor Count

Because the compound possesses zero hydrogen-bond donors (Evidence Item 1), it is an ideal scaffold for central nervous system (CNS)-oriented programs where low HBD count correlates with improved blood–brain barrier penetration. Researchers can procure it as a starting material for derivatives that must retain a tertiary amide motif while varying the 3-substituent, confident that the absence of an NH proton will not introduce unwanted metabolic N-glucuronidation or hydrogen-bond-mediated off-target interactions .

Synthetic Intermediate for Agrochemical or Pharmaceutical Development with Simplified Purification Requirements

The predicted boiling point of ~283 °C (Evidence Item 2) suggests that the compound can be purified by vacuum distillation at moderate temperatures, a practical advantage over higher-boiling secondary amide analogs. Process chemists seeking a volatile isoxazole-5-carboxamide intermediate for multi-step synthesis can select this compound to reduce thermal stress and energy costs during solvent-stripping operations .

Crystallization and Solid-State Form Screening Using a Conformationally Distinct Tertiary Amide Motif

The dihedral-angle comparison (Evidence Item 3) demonstrates that the N,N-dimethylamide group imparts a larger twist to the aryl-isoxazole system than ester analogs. Solid-state scientists can therefore use 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) as a model compound to probe how tertiary amide substitution alters crystal packing, hygroscopicity, and dissolution behavior in comparison to secondary-amide or ester isosteres [1].

Certificate-of-Analysis Reference Standard for Chromatographic Method Development and Impurity Profiling

The compound's well-defined physicochemical properties (MW, density, boiling point) and its differentiation from N,3-dimethyl analogs via HBD count make it a suitable reference standard for HPLC or GC method development. Analytical laboratories can use it to calibrate retention time and response factor relative to closely related isoxazole-5-carboxamide impurities, ensuring accurate quantification in release testing or stability studies .

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